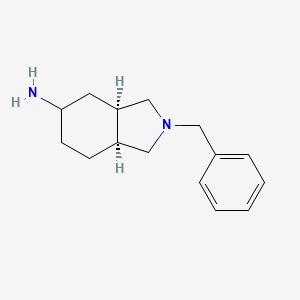
rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine is a chiral amine compound with a unique structure that includes a benzyl group attached to an octahydroisoindole ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine typically involves the reduction of a precursor compound, such as a benzyl-substituted isoindoline. One common method involves the catalytic hydrogenation of the precursor in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods, such as continuous flow hydrogenation. This method allows for better control over reaction conditions and higher yields. Additionally, the use of alternative reducing agents, such as sodium borohydride or lithium aluminum hydride, can be explored to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)-1-methyloctahydro-6H-indol-6-one: A structurally similar compound with different substituents on the isoindole ring.
(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione: Another related compound with a different functional group at the 1,3-positions.
Uniqueness
rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine is unique due to its specific chiral configuration and the presence of a benzyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1212430-77-7; 1486470-66-9 |
|---|---|
Fórmula molecular |
C15H22N2 |
Peso molecular |
230.355 |
Nombre IUPAC |
(3aR,7aS)-2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-amine |
InChI |
InChI=1S/C15H22N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-15H,6-11,16H2/t13-,14+,15?/m1/s1 |
Clave InChI |
IFQRFSKEHYUZAT-GNXJLENFSA-N |
SMILES |
C1CC2CN(CC2CC1N)CC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















